

Application Notes and Protocols for Measuring SAP61 Binding Affinity

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Compound of Interest

Compound Name: SAP6

Cat. No.: B12393753

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for measuring the binding affinity of Spliceosome Associated Protein 61 (**SAP61**), a key component of the SF3a protein complex essential for pre-mRNA splicing. **SAP61**, along with **SAP62** and SAP114, forms the SF3a complex, which is crucial for the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the branch point sequence of pre-mRNA during the early stages of spliceosome assembly.^{[1][2]} Understanding the binding affinities within the SF3a complex and its interactions with other spliceosomal components is critical for elucidating the molecular mechanisms of splicing and for the development of potential therapeutics targeting splicing-related diseases. The yeast homologues of **SAP61**, **SAP62**, and SAP114 are Prp9, Prp11, and Prp21, respectively, and studies in yeast have provided significant insights into the interactions of these proteins.^{[1][2]} Specifically, the interaction between **SAP61** and SAP114 (and their yeast counterparts Prp9 and Prp21) is well-documented.^{[1][3]}

This guide covers several widely used techniques for characterizing protein-protein interactions, including Co-Immunoprecipitation (Co-IP) for qualitative assessment of binding, and Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET) for quantitative determination of binding affinities and kinetics.

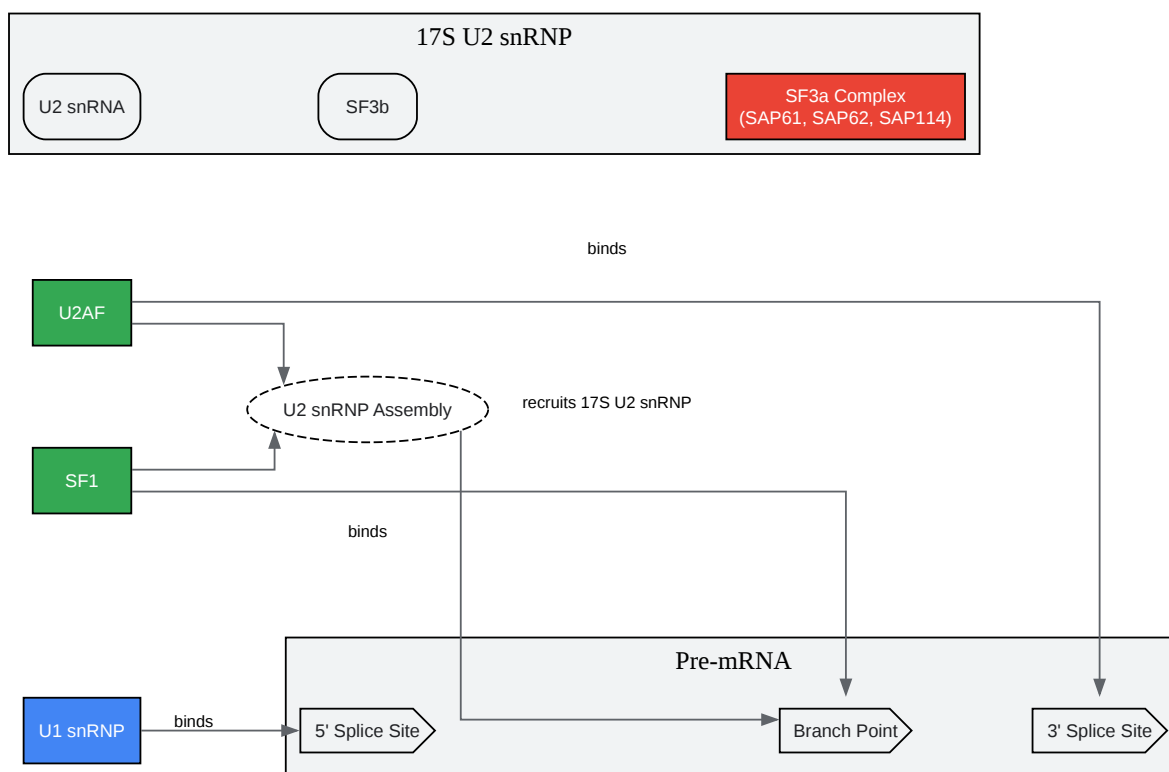
Quantitative Data Summary

While specific quantitative binding data for the direct interaction between **SAP61** and SAP114 is not extensively available in the public literature, the following table provides an example of a measured binding affinity for a component of the SF3a complex with another splicing factor. This serves as a reference for the types of quantitative data that can be obtained using the techniques described herein.

Interacting Proteins	Technique	Dissociation Constant (Kd)	Reference
SF3A1 (SURP1 domain) - SF1 fragment	Bio-layer Interferometry (BLI)	~20 μ M	[4]

Signaling Pathway: Spliceosome Assembly

The following diagram illustrates the simplified pathway of the early stages of spliceosome assembly, highlighting the role of the SF3a complex.



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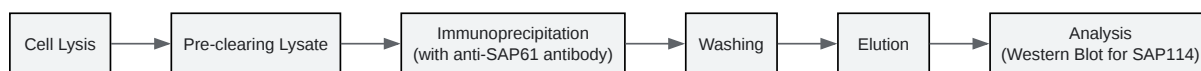
Caption: Early spliceosome assembly pathway.

Experimental Protocols and Workflows

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context. This protocol describes the co-immunoprecipitation of **SAP61** and its binding partner SAP114 from cell lysates.

Workflow Diagram:



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Caption: Co-Immunoprecipitation workflow.

Protocol:

- Cell Culture and Lysis:
 - Culture cells (e.g., HeLa or HEK293T) expressing endogenous or tagged **SAP61** and **SAP114** to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Pre-clearing the Lysate:
 - Add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 µg of anti-**SAP61** antibody or an isotype control IgG to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.

- Add 30-50 μ L of equilibrated Protein A/G magnetic beads.
- Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).
 - Repeat the wash step 3-5 times.
- Elution:
 - After the final wash, remove all supernatant.
 - Add 30-50 μ L of 2x Laemmli sample buffer to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
- Analysis:
 - Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
 - Perform Western blotting and probe with antibodies against SAP114 to detect the co-immunoprecipitated protein. Probe with an anti-**SAP61** antibody to confirm successful immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

Workflow Diagram:



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Caption: Surface Plasmon Resonance workflow.

Protocol:

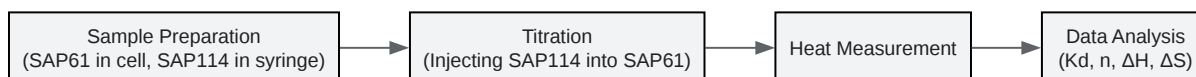
- Protein Preparation:
 - Express and purify recombinant **SAP61** (ligand) and SAP114 (analyte). Ensure high purity (>95%) and proper folding.
 - Dialyze both proteins into the same running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Ligand Immobilization:
 - Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.
 - Inject a solution of **SAP61** at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
 - Deactivate the remaining active esters with an injection of ethanolamine-HCl.
- Analyte Interaction Analysis:
 - Prepare a dilution series of SAP114 in the running buffer (e.g., ranging from low nM to µM concentrations).
 - Inject the different concentrations of SAP114 over the sensor surface with immobilized **SAP61**. Include a buffer-only injection for double referencing.
 - Monitor the association phase during the injection.
- Dissociation and Regeneration:

- After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the **SAP61**-SAP114 complex.
- If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.
- Data Analysis:
 - Subtract the reference channel data from the active channel data.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a , k_d) and the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Workflow Diagram:



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Caption: Isothermal Titration Calorimetry workflow.

Protocol:

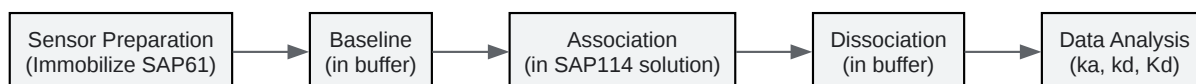
- Protein Preparation:
 - Express and purify recombinant **SAP61** and SAP114 to high concentration and purity.
 - Thoroughly dialyze both proteins against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas the solutions before use.
- ITC Experiment Setup:

- Load the sample cell (typically ~200 μL) with **SAP61** at a concentration of 5-50 μM .
- Load the injection syringe (~40 μL) with SAP114 at a concentration 10-20 times higher than the **SAP61** concentration.
- Titration:
 - Perform a series of small injections (e.g., 2 μL each) of SAP114 into the **SAP61** solution while maintaining a constant temperature.
 - Allow the system to reach equilibrium between each injection.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of the two proteins.
 - Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Biolayer Interferometry (BLI)

BLI is another label-free optical biosensing technique used to measure biomolecular interactions in real-time.

Workflow Diagram:



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Caption: Biolayer Interferometry workflow.

Protocol:

- Protein and Sensor Preparation:
 - Express and purify recombinant **SAP61** (ligand) and SAP114 (analyte). Biotinylate **SAP61** for immobilization on streptavidin-coated biosensors.
 - Hydrate streptavidin biosensors in the running buffer (e.g., HBS-EP+).
- Experimental Setup:
 - Load the biotinylated **SAP61** onto the streptavidin biosensors.
 - Establish a stable baseline by dipping the sensors into wells containing running buffer.
- Association and Dissociation:
 - Move the sensors to wells containing a dilution series of SAP114 to measure the association phase.
 - Move the sensors back to wells with running buffer to measure the dissociation phase.
- Data Analysis:
 - Align and process the raw data, subtracting the reference sensor data.
 - Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 global fit) to determine k_a , k_d , and K_d .

Förster Resonance Energy Transfer (FRET)

FRET is a fluorescence-based technique that can be used to measure the distance between two fluorophores, and thus can be used to detect and quantify protein-protein interactions in vitro or in living cells.

Workflow Diagram:



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Caption: Förster Resonance Energy Transfer workflow.

Protocol:

- Protein Labeling:
 - Genetically fuse **SAP61** and SAP114 with a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) pair, respectively.
 - Alternatively, chemically label purified **SAP61** and SAP114 with suitable donor and acceptor fluorescent dyes.
- In Vitro FRET Assay:
 - Mix the donor-labeled **SAP61** with increasing concentrations of acceptor-labeled SAP114 in a suitable buffer.
 - Excite the donor fluorophore and measure the emission spectra.
 - A decrease in donor fluorescence and an increase in acceptor fluorescence indicates FRET and thus binding.
 - Calculate the FRET efficiency at different concentrations to determine the binding affinity.
- In Vivo FRET Assay (using fluorescent protein fusions):
 - Co-express the **SAP61**-donor and SAP114-acceptor fusion proteins in cells.
 - Perform fluorescence microscopy (e.g., confocal or FLIM) to measure FRET.
 - Analyze the FRET signal in different cellular compartments to study the interaction in its native environment.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as buffer composition, protein concentrations, and incubation times will be necessary for each specific experimental setup.

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